

Considerations for pediatric dosing of Icatibant in research

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Compound of Interest				
Compound Name:	Icatibant			
Cat. No.:	B549190	Get Quote		

Technical Support Center: Icatibant in Pediatric Research

This technical support center provides essential information for researchers, scientists, and drug development professionals investigating the use of **Icatibant** in pediatric populations. It includes frequently asked questions, troubleshooting guides, and detailed experimental data to support your research endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the established mechanism of action for **Icatibant**?

A: **Icatibant** is a synthetic decapeptide that acts as a selective and competitive antagonist of the bradykinin B2 receptor (B2R).[1][2][3] In hereditary angioedema (HAE), excessive bradykinin is produced, which binds to B2R.[3][4] This binding triggers a signaling cascade that leads to increased vascular permeability, vasodilation, and smooth muscle contraction, resulting in the characteristic symptoms of swelling, inflammation, and pain.[1][2] **Icatibant** works by blocking bradykinin from binding to the B2R, thereby preventing these downstream effects and alleviating the symptoms of an acute HAE attack.[2][5]

Q2: What is the recommended pediatric dosage of **lcatibant** for research purposes?

Troubleshooting & Optimization





A: The dosing for pediatric patients (ages 2-17) is based on body weight. The most frequently cited research dosage is a single subcutaneous injection of 0.4 mg/kg, with a maximum dose of 30 mg.[6][7][8] For clinical practice and research, weight-banded dosing has also been established to provide comparable exposure.[9] **Icatibant** is not recommended for children under 2 years of age or those weighing less than 12 kg, as its safety and efficacy have not been established in this group.[8][10]

Q3: We are observing significant injection-site reactions in our pediatric subjects. Is this expected, and how should it be managed?

A: Yes, injection-site reactions are the most common adverse events associated with **Icatibant** administration in pediatric patients, affecting a majority (over 90%) of subjects in clinical trials. [6][7] These reactions typically include erythema (redness), swelling, a burning sensation, and itching at the injection site.[8][10] In studies, these reactions were consistently reported as mild to moderate in severity and were transient, with most resolving completely within 6 hours of administration.[6][7][8]

- Troubleshooting/Management:
 - Ensure proper subcutaneous injection technique as detailed in the administration protocol.
 The injection should be administered slowly over at least 30 seconds into a fold of skin in the abdominal area. [5][11]
 - Rotate injection sites for subsequent administrations.
 - Monitor the site post-administration. While typically self-resolving, documentation of duration and severity is crucial for safety reporting.
 - Severe or persistent reactions should be evaluated to rule out other causes, though this is uncommon.

Q4: Our pharmacokinetic data shows lower overall exposure (AUC) in pediatric subjects compared to adult data. Is this a cause for concern?

A: No, this is a known and expected finding. Population pharmacokinetic modeling has shown that while weight-based dosing in children (0.4 mg/kg) results in lower systemic exposure compared to the standard 30 mg dose in adults, this exposure level is still sufficient to achieve



a rapid and effective clinical response.[9][10] A flat exposure-response relationship has been observed, indicating that at the levels achieved in pediatric patients, the therapeutic effect has reached a plateau.[9] The median time to onset of symptom relief in children is consistently reported as 1.0 hour, which is similar to that in adults.[6][7]

Q5: What are the key parameters to measure for a primary efficacy endpoint in a pediatric HAE study with **lcatibant**?

A: The primary endpoint used in pivotal pediatric **lcatibant** trials is the Time to Onset of Symptom Relief (TOSR).[6][7] This is typically defined as the earliest time point after treatment administration where there is a 20% or greater improvement in a composite symptom score, without any individual symptom worsening.[6][7] This composite score usually evaluates the severity of swelling, pain, and other key HAE symptoms.

Quantitative Data Summary

The following tables summarize key quantitative data from pediatric **lcatibant** studies.

Table 1: Recommended Pediatric Dosing Regimens

Dosing Approach	Body Weight	Dose	Maximum Dose	Reference
Weight-Based	2 years and older	0.4 mg/kg	30 mg	[6][7][8]
Weight-Band Dosing	12-25 kg	10 mg	30 mg	[9]
	26-40 kg	15 mg	30 mg	[9]
	41-50 kg	20 mg	30 mg	[9]
	51-65 kg	25 mg	30 mg	[9]

| | >65 kg | 30 mg | 30 mg |[9] |

Table 2: Pharmacokinetic Parameters in Pediatric Patients



Parameter	Value	Reference
Time to Peak Concentration (Tmax)	Approx. 30 minutes	[6][12]
Terminal Half-Life (t1/2)	Approx. 2 hours	[10][12]
Absorption Profile	Monophasic	[6][7]
Apparent Clearance	15.4 L/h	[9]

| Central Volume of Distribution | 20.4 L |[9] |

Table 3: Efficacy and Safety Overview in Pediatric Patients

Parameter	Finding	Reference
Median Time to Onset of Symptom Relief	1.0 hour	[6][7]
Incidence of Injection-Site Reactions	90.6% (mostly mild-moderate)	[6][7]

| Common Non-Injection Site Adverse Events | Gastrointestinal Symptoms (e.g., abdominal pain) |[6][7] |

Experimental Protocols

Protocol: Phase 3 Open-Label Study of Icatibant in Pediatric HAE (Based on NCT01386658)

This protocol outlines the methodology used in a key clinical trial to evaluate the efficacy and safety of **lcatibant** in children and adolescents.[6][7][13]

- Study Design: A multicenter, open-label, single-arm study.
- Participant Population:



- Inclusion Criteria: Patients aged 2 to <18 years with a confirmed diagnosis of C1-esteraseinhibitor deficiency HAE (C1-INH-HAE).
- Stratification: Patients are categorized as prepubertal (children) or pubertal/postpubertal (adolescents) based on Tanner scale assessment.

Intervention:

- A single subcutaneous (SC) injection of **Icatibant** administered upon presentation of an acute edematous HAE attack.
- Dose: 0.4 mg/kg of body weight, up to a maximum of 30 mg.

Administration:

- The injection is administered into the abdomen by a trained healthcare professional,
 caregiver, or by the patient (if adolescent and properly trained).[5][13]
- The full dose should be injected slowly over a minimum of 30 seconds.[5][11]

• Primary Efficacy Endpoint:

Time to Onset of Symptom Relief (TOSR): Measured as the duration from Icatibant
administration to the earliest time point where a ≥20% improvement in the composite
symptom score is observed, with no worsening in any individual component of the score.
 [6]

Safety and Tolerability Assessment:

- Monitoring of all treatment-emergent adverse events (TEAEs).
- Specific assessment of injection-site reactions (erythema, swelling, pain, itching) at regular intervals (e.g., 1, 3, 6, and 24 hours post-injection).

Pharmacokinetic (PK) Analysis:

 Blood samples are collected at pre-defined time points pre- and post-dose to determine the plasma concentration-time profile of **lcatibant**.



• PK parameters to be calculated include Tmax, Cmax, AUC, and terminal half-life.

Mandatory Visualizations Signaling Pathway

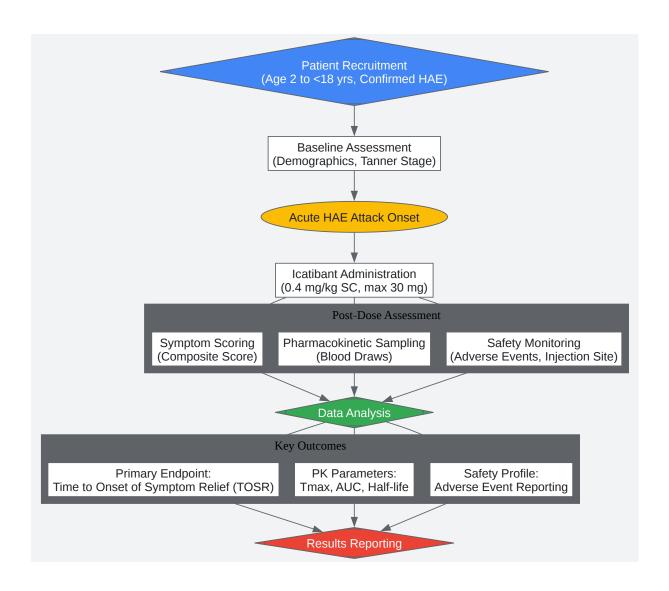


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Caption: **Icatibant** competitively blocks the Bradykinin B2 receptor signaling pathway.

Experimental Workflow





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Caption: Workflow for a pediatric clinical trial of **Icatibant** for acute HAE attacks.



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